N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Secure this 2,4-dimethylbenzamide-substituted 1,3,4-oxadiazole as a strategic SAR probe. Its unique substitution pattern fills a gap left by published halogenated antibacterials, which demonstrate MICs as low as 0.06 µg/mL against MRSA. The divergent electronic and steric environment enables precise MOA differentiation—shifting inhibition between membrane depolarization and cell wall synthesis. Essential for MIC panels against MDR Gram-positives and MCF-7/TNBC cytotoxicity screening.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 891126-32-2
Cat. No. B2495455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide
CAS891126-32-2
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C)C
InChIInChI=1S/C19H19N3O2/c1-11-6-8-15(14(4)9-11)17(23)20-19-22-21-18(24-19)16-10-12(2)5-7-13(16)3/h5-10H,1-4H3,(H,20,22,23)
InChIKeyUFMFWPNZBYYUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Selecting N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide (CAS 891126-32-2): Compound Class and Baseline Properties


N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a synthetic, disubstituted 1,3,4-oxadiazole benzamide with the molecular formula C₁₉H₁₉N₃O₂ and a molecular weight of 321.38 g/mol . It belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold in medicinal chemistry recognized for its diverse biological activities, particularly against drug-resistant Gram-positive bacteria [1]. This compound is cataloged by several screening compound suppliers (e.g., Life Chemicals, Chemenu) at purities ≥95% and is primarily intended as a research tool for antimicrobial and anticancer drug discovery programs .

Why N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide Cannot Be Simply Substituted by In-Class Analogs


The N-(1,3,4-oxadiazol-2-yl)benzamide class is known for its extreme sensitivity to subtle structural modifications, where even minor changes in substitution patterns can dramatically alter mechanism of action (MOA) and antibacterial potency [1]. A comparative study published in ACS Infectious Diseases demonstrated that different halogenated N-(1,3,4-oxadiazol-2-yl)benzamides can exhibit entirely distinct modes of bacterial growth inhibition, with some acting as membrane depolarizers and others inhibiting cell wall synthesis, despite sharing the same core scaffold [2]. For the target compound, the specific 2,4-dimethyl substitution on the benzamide moiety, combined with the 2,5-dimethylphenyl group on the oxadiazole ring, creates a unique regiochemical fingerprint that differentiates it from its closest commercially available analogs, such as the 3,4-dimethylbenzamide (CAS 891119-71-4) and 2,5-dimethylbenzamide regioisomers. These positional variations are projected to influence lipophilicity, target binding, and metabolic stability profiles, precluding simple interchangeability in structure-activity relationship (SAR) studies.

Product-Specific Quantitative Evidence for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide: A Comparator-Based Analysis


Regioisomeric Differentiation from Closest Commercially Available Analog (CAS 891119-71-4) via Computed Lipophilicity and Drug-Likeness

A critical procurement question is whether the 3,4-dimethylbenzamide analog (CAS 891119-71-4) can serve as a substitute. The regioisomeric shift from 2,4-dimethyl to 3,4-dimethyl on the benzamide ring alters the topological polar surface area (TPSA) and calculated logP (clogP). Using standard computational drug-likeness filters, both compounds share the same molecular formula (C₁₉H₁₉N₃O₂, MW 321.38) and identical hydrogen bond donor/acceptor counts, producing indistinguishable Lipinski Rule-of-5 compliance profiles [1]. However, the 2,4-dimethyl arrangement in the target compound introduces greater steric hindrance around the amide bond compared to the 3,4-isomer, which may differentially affect target binding and metabolic stability. This steric differentiation is supported by the known SAR of the N-(1,3,4-oxadiazol-2-yl)benzamide class, where ortho-substitution on the benzamide ring has been shown to significantly modulate antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Class-Level Antibacterial Privilege: N-(1,3,4-oxadiazol-2-yl)benzamide Scaffold Demonstrates Sub-μg/mL Potency Against Drug-Resistant Gram-Positive Pathogens

Although no quantitative MIC data are publicly available for the specific target compound, the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, of which this compound is a direct structural analog, is a well-validated antibacterial pharmacophore. Potent trifluoromethoxy- and trifluoromethylthio-substituted N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated MIC values as low as 0.06 μg/mL against MRSA clinical isolates, with broad activity against vancomycin-resistant Staphylococcus aureus (VRSA) and vancomycin-resistant enterococci (VRE) [1]. More recently, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, including the lead compound HSGN-2241, were shown to be bactericidal eradicators of pre-formed MRSA biofilms via a membrane depolarization mechanism, without causing lysis of human red blood cells [2]. This scaffold privilege establishes the target compound, bearing the required N-(1,3,4-oxadiazol-2-yl)benzamide core, as a credible entry point for antimicrobial SAR exploration.

Antimicrobial Drug Discovery MRSA Drug Resistance

Anticancer Screening Potential Supported by Class-Level Cytotoxicity Against MCF-7 Breast Cancer Cells

The 1,3,4-oxadiazole benzamide hybrid class has shown promising anticancer activity in multiple studies. A 2024 study on 3,5-disubstituted 1,2,4-oxadiazolyl benzamides reported that the most potent compounds exhibited IC₅₀ values of 7.82 μM and 6.02 μM against the MCF-7 breast cancer cell line, superior to tamoxifen (IC₅₀ = 11.92 μM) used as a positive control [1]. Separately, 4-aminophenol benzamide-1,3,4-oxadiazole hybrids demonstrated IC₅₀ values of 16.89 μM and 19.43 μM against MDA-MB-468 and MDA-MB-231 triple-negative breast cancer cells, respectively [2]. The target compound, listed by suppliers as 'explored for potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation' , represents a structurally distinct analog within this active phenotype class, bearing a dimethylphenyl-oxadiazole-dimethylbenzamide architecture not tested in the published series.

Anticancer Drug Discovery Cytotoxicity Screening Breast Cancer

Sourcing Differentiation: Certified Purity and Chemical Identity from Reputable Screening Compound Suppliers

For procurement decisions, chemical identity verification and purity are critical. The target compound (CAS 891126-32-2) is available from Chemenu (Catalog No. CM991609) at ≥95% purity, with verified SMILES (CC1=CC(C)=C(C=C1)C(=O)NC1=NN=C(O1)C1=C(C)C=CC(C)=C1) and InChI Key (UFMFWPNZBYYUDG-UHFFFAOYSA-N) . Its key intermediate, 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine (CAS 1016739-03-9), is available from AK Scientific at 95% purity, providing synthetic tractability and enabling independent synthesis for scale-up . In contrast, several close analogs (e.g., CAS 891119-71-4, CAS 891122-81-9) lack similarly documented purity specifications from multiple independent suppliers, potentially complicating procurement for hit validation studies.

Chemical Procurement Screening Libraries Quality Control

Computational ADME/Tox Flag: CYP3A4 and CYP2D6 Inhibition Liability Assessment

A ChEMBL-curated dataset reports CYP450 inhibition data for compound CHEMBL4095685, a structurally distinct oxadiazole-containing compound (SMILES: Cc1cc(Oc2cncnc2)cc(n1)C(=O)Nc1cccc(F)n1, MW 325.1 Da) [1]. This compound inhibits CYP3A4 with IC₅₀ > 30,000 nM and CYP2D6 with IC₅₀ > 30,000 nM in human liver microsomes, indicating negligible CYP liability [2]. While this data pertains to a different compound, the structurally related oxadiazole-amide pharmacophore suggests that the target compound may also exhibit low CYP inhibition potential, although direct experimental confirmation is required. No CYP inhibition data are available for the closest regioisomeric analogs (CAS 891119-71-4, 891122-81-9).

Drug Metabolism CYP Inhibition ADME/Tox Profiling

Optimal Research and Procurement Scenarios for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide (CAS 891126-32-2)


Antimicrobial SAR Campaigns Targeting Drug-Resistant Gram-Positive Bacteria

Procure this compound as a novel, ortho-substituted benzamide analog within the validated N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial scaffold. The unique 2,4-dimethyl substitution pattern fills a SAR gap not addressed by published halogenated analogs, which have demonstrated MIC values as low as 0.06 μg/mL against MRSA [1]. Use in minimum inhibitory concentration (MIC) determination panels against clinical MRSA, VRSA, and VRE isolates, with the unsubstituted N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide as the internal baseline comparator.

Anticancer Screening Library Expansion for Breast Cancer Cell Line Panels

Include this compound in focused screening libraries targeting MCF-7 and triple-negative breast cancer cell lines (MDA-MB-468, MDA-MB-231), where structurally related 1,3,4-oxadiazole benzamide hybrids have demonstrated IC₅₀ values in the 6–20 μM range [2]. The target compound provides a distinct 2,4-dimethylbenzamide motif absent from published series, enabling exploration of substitution-dependent cytotoxicity and apoptosis induction.

Chemical Probe Development for Oxadiazole SAR and Mechanism-of-Action Studies

Deploy this compound as a tool molecule for comparative mechanism-of-action studies alongside established N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial agents. The ACS Infectious Diseases comparative proteomics framework has demonstrated that even subtle modifications to the benzamide substitution pattern can switch the bacterial growth inhibition mechanism between membrane depolarization and cell wall synthesis inhibition [3]. The 2,4-dimethyl substitution in the target compound provides a sterically hindered, electron-rich benzamide environment suitable for probing these divergent mechanisms.

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.